N-pentyl-1-propyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentyl-1-propyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H22ClN3. It belongs to the class of pyrazole derivatives, which are known for their wide range of applications in medicinal chemistry, industrial processes, and agricultural uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-1-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate hydrazines with enaminones under specific conditions. For instance, iodine can catalyze a cascade reaction between enaminones, hydrazines, and dimethyl sulfoxide in the presence of Selectfluor to yield pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-pentyl-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-pentyl-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-pentyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-aminopyrazole
- 4-aminopyrazole
- 5-aminopyrazole
Uniqueness
N-pentyl-1-propyl-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other aminopyrazoles, it may exhibit different reactivity patterns and therapeutic potentials .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-pentyl-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-8-12-11-7-10-14(13-11)9-4-2/h7,10H,3-6,8-9H2,1-2H3,(H,12,13) |
InChI Key |
JGWGWZUZWBEBLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NN(C=C1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.